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molecular formula C13H19N B1622174 2-Benzylcyclohexylamine CAS No. 72436-51-2

2-Benzylcyclohexylamine

Cat. No. B1622174
M. Wt: 189.3 g/mol
InChI Key: YOPIHDSNQOMRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576632B1

Procedure details

To a solution of 1-amino-2-benzylcyclohexane (an intermediate in preparation I, 0.90 gm, 4.8 mmol) and methanol (25 mL) was added RhH(Ph3P)3 (275 mg, 0.24 mmol) and the reaction mixture heated to reflux for 12 h. After cooling to room temperature, the solvent was removed under vacuum and the residue chromatographed on neutral alumina with ether and then on silica gel with triethylamine/ethyl acetate/hexane to give the title compound isolated as an oil in 14% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
RhH(Ph3P)3
Quantity
275 mg
Type
reactant
Reaction Step Two
Yield
14%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:15]O>>[CH3:15][NH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(CCCC1)CC1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Two
Name
RhH(Ph3P)3
Quantity
275 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on neutral alumina with ether

Outcomes

Product
Name
Type
product
Smiles
CNC1C(CCCC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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